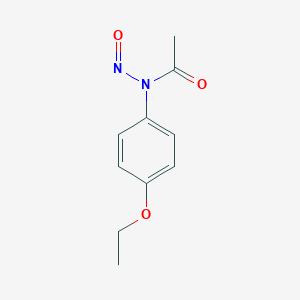

N-Nitrosophenacetin

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-N-nitrosoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-3-15-10-6-4-9(5-7-10)12(11-14)8(2)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFMPQMRMNEDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C(=O)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166479 | |

| Record name | N-Nitrosophenacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-11-0 | |

| Record name | N-(4-Ethoxyphenyl)-N-nitrosoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosophenacetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosophenacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSOPHENACETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MCW5AJT3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological Approaches to N Nitrosophenacetin Synthesis in Laboratory Settings

Chemical Synthesis Procedures for N-Nitrosophenacetin

The laboratory synthesis of this compound primarily involves the nitrosation of its precursor, phenacetin (B1679774). This process requires carefully controlled conditions to achieve the desired product and minimize the formation of impurities.

Precursor Compounds and Reaction Conditions

The principal precursor for the synthesis of this compound is phenacetin (p-acetophenetidide). The nitrosation is typically achieved using nitrous fumes (N₂O₃) as the nitrosating agent. The reaction is generally carried out in glacial acetic acid , which serves as the solvent. nih.gov

Critical to the success of the synthesis is the maintenance of a low temperature. The reaction is typically conducted at a temperature range of 0-5 degrees Celsius . This low temperature is crucial for the stability of the this compound product, which is known to be labile at ambient temperatures. nih.gov

| Precursor/Reagent | Role |

| Phenacetin | Starting material |

| Nitrous fumes (N₂O₃) | Nitrosating agent |

| Glacial Acetic Acid | Solvent |

| Reaction Temperature | 0-5 °C |

Optimization of Synthesis Yields and Purity

Optimizing the yield and purity of this compound is a key challenge for researchers, primarily due to the compound's inherent instability at room temperature. nih.gov While specific quantitative data on yield optimization is not extensively detailed in the available literature, several procedural considerations are crucial for maximizing both yield and purity.

Temperature Control: Strict adherence to the 0-5 °C temperature range throughout the reaction and subsequent workup is paramount. nih.gov Deviation to higher temperatures can lead to the degradation of the desired product and an increase in the formation of side products.

Purification Techniques: Post-synthesis purification is essential to isolate this compound from unreacted starting materials and co-formed byproducts. Standard laboratory techniques that can be employed for the purification of organic compounds include:

Recrystallization: This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The desired compound crystallizes out of the solution in a purer form, while impurities remain dissolved. The choice of solvent is critical and is determined by the solubility characteristics of this compound and its impurities.

Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase (such as silica (B1680970) gel or alumina) as a mobile phase (a solvent or mixture of solvents) is passed through the column. This technique is highly effective for separating compounds with different polarities, such as this compound and its nitrophenacetin side products.

The purity of the final product can be assessed using analytical techniques like Thin-Layer Chromatography (TLC), which provides a qualitative assessment of the number of components in a mixture.

Side Product Formation During this compound Synthesis

The nitrosation of phenacetin is not a perfectly selective reaction and invariably leads to the formation of side products. The identification and characterization of these byproducts are important for understanding the reaction mechanism and for ensuring the purity of the synthesized this compound.

Identification of Co-formed Nitrophenacetin Derivatives

During the synthesis of this compound, the reaction of phenacetin with nitrous fumes in glacial acetic acid also yields nitrated derivatives of the starting material. The primary identified side products are:

2-nitrophenacetin

N-nitroso-2-nitrophenacetin nih.gov

These compounds are formed as a result of competing nitration reactions occurring on the aromatic ring of the phenacetin molecule. Like this compound, N-nitroso-2-nitrophenacetin is also reported to be stable at low temperatures (around -30 °C) but labile at ambient temperatures. nih.gov

Chemical Reactivity and Reaction Mechanisms of N Nitrosophenacetin

Decomposition Pathways of N-Nitrosophenacetin

This compound (NP) is characterized by its chemical instability under certain conditions, particularly at ambient temperatures. nih.govoup.com Its decomposition leads to the formation of various products, a process governed by both its inherent molecular structure and external environmental factors. The compound is noted to be stable at low temperatures, around -30°C, but becomes extremely labile as the temperature rises. nih.govoup.com This lability is a key feature of its chemical reactivity, leading to the formation of reactive intermediates capable of interacting with other molecules.

Detailed kinetic studies quantifying the thermal decomposition of this compound are not extensively documented in the provided literature. However, the principles of solid-state reaction kinetics can be applied to understand its degradation. Such studies typically aim to determine the "kinetic triplet": the activation energy (Ea), the pre-exponential factor (A), and the reaction model f(α). aps.orgresearchgate.net The activation energy represents the energy barrier that must be overcome for decomposition to occur, while the pre-exponential factor relates to the frequency of collisions in the correct orientation. researchgate.netmdpi.com The reaction model describes the mathematical function of conversion that best fits the experimental data. aps.orgasianpubs.org

Observational data clearly indicates a strong temperature dependence for this compound's stability. nih.govoup.com It is stable for storage at low temperatures but decomposes rapidly at room temperature or higher. nih.govoup.com For instance, under conditions simulating the human stomach (37°C, pH 1), no intact this compound can be detected, indicating a rapid transformation. nih.gov

Table 1: Observed Stability of this compound at Different Temperatures

| Temperature | Observation | Source(s) |

|---|---|---|

| -30°C | Fairly stable | nih.govoup.com |

| Ambient Temperature | Extremely labile | nih.govoup.com |

Environmental factors significantly dictate the rate and pathway of this compound decomposition. The primary parameters identified are temperature and pH.

Temperature: As established, temperature is a critical factor. The compound's instability at ambient temperature is a defining characteristic. nih.govoup.com Thermal energy promotes the cleavage of the N-N bond, initiating the decomposition cascade. In general, for chemical compounds, higher temperatures accelerate decomposition rates. sisef.org

pH: The acidity of the environment plays a crucial role in the decomposition mechanism. In a highly acidic medium (pH 1) at 37°C, this compound undergoes a rapid rearrangement. nih.gov The primary product under these specific conditions is not a simple cleavage product but the 2-nitro-4-ethoxybenzenediazonium chloride. nih.gov This occurs via a rapid 1,3-migration of the acetyl group, forming a diazoester which then dissociates into the diazonium salt. nih.gov

Other environmental factors that generally influence the decomposition of organic compounds in broader contexts include moisture and light (UV radiation). mdpi.comresearchgate.net While their specific effects on this compound are not detailed, the lability of the nitroso group suggests potential sensitivity to photolytic degradation.

Table 2: Influence of Environmental Parameters on this compound Decomposition

| Parameter | Effect | Resulting Product(s) | Source(s) |

|---|---|---|---|

| Temperature | |||

| Low (-30°C) | Stabilizes the compound | This compound | nih.govoup.com |

| Ambient/Elevated | Promotes decomposition | Various degradation products | nih.govoup.com |

| pH |

Nitrosation Reactions Involving this compound Precursors

This compound is not a naturally occurring compound but is formed through the chemical modification of its precursor, the amide drug phenacetin (B1679774). researchgate.net This transformation occurs via a nitrosation reaction, where a nitroso group (-N=O) is introduced into the molecule.

The formation of this compound from phenacetin is a classic example of electrophilic nitrosation. The reaction is typically conducted by treating phenacetin with a nitrosating agent, such as nitrous fumes (dinitrogen trioxide, N₂O₃) or dinitrogen tetroxide (N₂O₄), in a suitable solvent like glacial acetic acid at low temperatures (0–5°C). oup.comnih.govresearchgate.net

The general mechanism for N-nitrosation involves the following steps:

Formation of the Electrophile: In an acidic environment, nitrous acid (formed from nitrites) is protonated and loses a water molecule to form the highly reactive nitrosonium ion (NO⁺). libretexts.org The nitrosating agents used in synthesis, like N₂O₃, serve as effective sources of this electrophile.

Nucleophilic Attack: The nitrogen atom of the amide group in phenacetin acts as a nucleophile. It attacks the electrophilic nitrosonium ion. libretexts.org

Deprotonation: A subsequent loss of a proton (H⁺) from the nitrogen atom yields the final N-nitroso product, this compound. libretexts.org

The reaction yields this compound along with other by-products, such as 2-nitrophenacetin and N-nitroso-2-nitrophenacetin. nih.govoup.com

Table 3: Overview of the Electrophilic Nitrosation of Phenacetin

| Reactant | Reagent(s) | Key Mechanism Step | Product |

|---|

The efficiency of N-nitrosation reactions can be significantly influenced by catalysts.

Acid Catalysis: The nitrosation of phenacetin is fundamentally an acid-catalyzed reaction. The use of glacial acetic acid as a solvent is not merely for dissolution but also to provide the acidic conditions necessary to generate the potent electrophilic nitrosating species (the nitrosonium ion). oup.comresearchgate.netlibretexts.org The reaction rate is highly dependent on pH. nih.gov

Phenolic Catalysis: It has been noted in broader studies that various phenolic compounds can act as catalysts for N-nitrosation reactions. nih.gov This catalysis is also pH-dependent. While not specifically detailed for phenacetin nitrosation, this phenomenon is relevant in contexts where precursors and nitrosating agents co-exist with phenolic substances. nih.gov Conversely, some compounds can also inhibit nitrosation. sci-hub.box

The standard laboratory synthesis highlights the importance of controlled conditions to maximize the yield of this compound while managing the formation of by-products. oup.com

Table 4: Catalytic Conditions for the Synthesis of this compound

| Catalyst Type | Example | Role in Reaction | Source(s) |

|---|

In Vitro Metabolic Activation Pathways of N Nitrosophenacetin

Enzyme-Independent Metabolic Activation Mechanisms

Research has demonstrated that N-Nitrosophenacetin is a direct-acting mutagen, meaning it does not require microsomal enzymatic activation to exert its genotoxic effects. nih.gov Its mutagenicity is comparable to that of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a well-known direct-acting alkylating agent. nih.gov This inherent reactivity is attributed to its chemical structure, which is susceptible to spontaneous degradation under physiological conditions.

This compound is characterized by its chemical instability, particularly at ambient temperatures and in aqueous environments typical of biological systems. nih.gov The compound is notably labile, and this instability is central to its enzyme-independent activation. In a biological milieu, which is predominantly aqueous, this compound can undergo spontaneous decomposition.

This chemical degradation is analogous to the hydrolysis observed in other N-nitroso compounds, which is often influenced by pH. researchgate.netresearchgate.net While specific kinetic studies on this compound's pH-dependent degradation are not extensively detailed in the available literature, the behavior of similar compounds suggests that the rate of decomposition can be significantly affected by the hydrogen ion concentration. For instance, the degradation of N-nitroso-hydrochlorothiazide is rapid at pH values from 6 to 8. researchgate.net This spontaneous decomposition in aqueous solution, without the need for enzymatic catalysis, leads to the formation of reactive intermediates capable of interacting with cellular macromolecules.

Table 1: Chemical Stability of this compound

| Condition | Stability | Reference |

| Low Temperature (-30°C) | Fairly Stable | nih.gov |

| Ambient Temperature | Extremely Labile | nih.gov |

| Microsomal Enzymes | Not Required for Activation | nih.gov |

Formation and Characterization of Reactive Electrophilic Intermediates

The spontaneous decomposition of this compound under physiological conditions results in the generation of potent electrophiles. These reactive species are the ultimate carcinogenic forms of the compound, capable of forming covalent adducts with nucleophilic sites on cellular macromolecules, including DNA.

The generally accepted mechanism for the activation of N-nitroso compounds involves the formation of a diazonium ion. byjus.comyoutube.com In the case of this compound, it is proposed that in an aqueous, slightly acidic environment, the nitroso group undergoes protonation. This is followed by a series of intramolecular rearrangements and the elimination of a water molecule to yield an aryl diazonium ion. byjus.comyoutube.com

This diazonium ion is a highly unstable intermediate. orgoreview.com It readily decomposes through the loss of molecular nitrogen (N₂), which is a thermodynamically favorable process, to generate a highly reactive aryl carbenium ion (a type of carbocation). orgoreview.comchemguide.co.uk This carbenium ion is a powerful electrophile that will rapidly react with any available nucleophile. In a cellular context, the primary targets for this electrophilic attack are the nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA.

The sequence of reactions can be summarized as follows:

Protonation of the N-nitroso group.

Rearrangement and dehydration to form an aryl diazonium ion.

Decomposition of the diazonium ion via loss of N₂ to form an aryl carbenium ion.

Nucleophilic attack by cellular macromolecules (e.g., DNA) on the carbenium ion.

This mechanistic pathway underscores the direct-acting nature of this compound, as it relies on fundamental chemical principles of reactivity rather than enzymatic processing.

While specific computational studies exclusively focused on this compound are not widely published, quantum-chemical calculations are a powerful tool for investigating the reactive intermediates of similar compounds. nih.gov Computational chemistry allows for the modeling of transient species like diazonium and carbenium ions, providing insights into their electronic structure, stability, and reactivity.

Using methods such as Density Functional Theory (DFT), researchers can model the reaction pathway of this compound decomposition. researchgate.net Such models can calculate the activation energies for the formation of the diazonium and carbenium ions and map the potential energy surface of the reaction. These theoretical studies can help to:

Confirm the identity and structure of the transient electrophilic intermediates.

Predict the most likely sites of nucleophilic attack on the carbenium ion.

Understand the electronic factors that contribute to the lability of the parent this compound molecule.

Computational investigations into related electrophiles, such as N-oxoiminium cations, have demonstrated the utility of these approaches in elucidating reaction mechanisms and the nature of reactive intermediates. nih.gov Applying these computational methods to this compound would provide a more detailed, quantitative understanding of its enzyme-independent activation pathway.

Mechanisms of N Nitrosophenacetin Induced Dna Adduct Formation in Experimental Systems

Molecular Mechanisms of Covalent Binding to DNA Nucleobases

The covalent binding of metabolites from N-Nitrosophenacetin to DNA is a critical step in its mechanism of action. Like many N-nitroso compounds, this compound is believed to require metabolic activation to generate reactive electrophilic intermediates. These intermediates are highly reactive species that can attack nucleophilic sites on the DNA bases. The mechanism involves the alkylation of DNA, a process common to many carcinogenic nitroso compounds. nih.gov This interaction with DNA is a key factor in its mutagenic properties.

Research on N-nitroso compounds analogous to this compound, such as the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), provides insight into the specific alkylation events. After metabolic activation, these compounds generate intermediates that can methylate or pyridyloxobutylate DNA. nih.gov This results in the formation of a variety of DNA base adducts as well as phosphotriesters in the DNA backbone. mdpi.com

The alkylation can target the nitrogen and oxygen atoms on both purine (B94841) (adenine and guanine) and pyrimidine (B1678525) (cytosine and thymine) bases. For instance, studies with NNK have identified methyl and pyridyloxobutyl DNA adducts in tissues susceptible to its carcinogenic effects. nih.gov The formation of these adducts alters the chemical structure of the nucleobases, which can interfere with the fidelity of DNA replication and transcription.

The specific atoms within the DNA nucleobases that are targeted by reactive electrophiles determine the regioselectivity of adduct formation. The N3 and N7 positions of the purine bases, guanine (B1146940) and adenine (B156593), are considered highly nucleophilic and are frequent targets for alkylating agents. wikipedia.org However, adducts at other positions, such as the exocyclic oxygen atoms, are also formed and are often considered to be more mutagenic.

Studies on the tobacco-specific nitrosamine NNK have characterized the formation of several specific adducts, illustrating the regioselectivity of a related N-nitroso compound. The data from these analogous compounds provide a model for the potential adducts formed by this compound.

Table 1: Examples of DNA Adducts Formed by the N-Nitroso Compound NNK

| Adduct Name | Abbreviation | Target Base | Target Atom |

|---|---|---|---|

| 7-(4-Oxo-4-(3-pyridyl)butyl)guanine | N7-POB-Gua | Guanine (Purine) | N7 |

| O⁶-(4-Oxo-4-(3-pyridyl)butyl)deoxyguanosine | O⁶-POB-dGuo | Guanine (Purine) | O⁶ |

| O²-(4-Oxo-4-(3-pyridyl)butyl)thymidine | O²-POB-Thd | Thymidine (Pyrimidine) | O² |

This table is based on adducts identified from the metabolism of the analogous N-nitroso compound NNK and is illustrative of the types of adducts that can be formed by this class of carcinogens. mdpi.com

In experimental systems with NNK, N7-POB-Gua and O²-POB-Thd were found to be the most predominant adducts in the liver and lung DNA of treated rats. mdpi.com Adducts formed at the N-7 position of guanine can lead to depurination, creating an abasic site in the DNA. berkeley.edu

Analytical Strategies for DNA Adduct Detection in Vitro

Identifying and quantifying DNA adducts is essential for understanding the mechanisms of chemical carcinogenesis. A variety of sensitive analytical methods have been developed for the detection of DNA modifications in experimental systems. nih.govnih.gov The choice of technique often depends on whether the adduct structure is known and the level of sensitivity required. nih.govnih.gov

Advanced spectroscopic techniques, particularly mass spectrometry (MS), have become central to the field of DNA adductomics, which is the comprehensive analysis of all DNA adducts in a genome. nih.gov

Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) is a dominant platform for DNA adduct analysis. nih.govmdpi.com This approach offers high sensitivity and specificity and provides structural information about the adducts. re-place.be

Tandem Mass Spectrometry (MS/MS): Techniques like tandem MS (e.g., using a triple quadrupole instrument) enhance specificity and often provide lower detection limits, which is crucial for quantifying the low levels of adducts typically found in biological samples. re-place.be A common screening strategy in MS/MS is the Constant Neutral Loss (CNL) scan. This method is designed to detect any modified nucleoside that loses the 2'-deoxyribose sugar moiety (a neutral fragment with a mass of 116 Da) upon collision-induced dissociation. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Quadrupole-Orbitrap or TOF (Time-of-Flight) systems, provide highly accurate mass measurements of both the parent adduct and its fragments. re-place.befrontiersin.org This accuracy allows for the determination of the elemental composition of an unknown adduct, greatly aiding in its identification. re-place.bere-place.be

Other physicochemical methods used for adduct detection include fluorescence spectroscopy and electrochemical detection, although their use is limited to adducts that possess a fluorophore or an electrochemically active group. berkeley.edunih.gov For uncharacterized adducts, methods like ³²P-postlabelling can be used, but this technique does not inherently provide structural information. berkeley.edunih.gov

Table 2: Summary of Advanced Analytical Techniques for DNA Adduct Detection

| Technique | Principle | Advantages |

|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and fragment ions. | High sensitivity and selectivity; provides structural information; suitable for targeted quantification. mdpi.comre-place.be |

| LC-HRMS | Separation by liquid chromatography followed by high-accuracy mass measurement. | Enables identification of unknown adducts based on exact mass and chemical formula. re-place.befrontiersin.org |

| ³²P-Postlabelling | Enzymatic digestion of DNA, labelling of adducted nucleotides with ³²P, and separation by chromatography. | Extremely sensitive for detecting unknown aromatic and bulky adducts; does not require a radiolabeled carcinogen. berkeley.edunih.gov |

| Fluorescence Spectroscopy | Detection of adducts that are naturally fluorescent or can be made fluorescent through derivatization. | High sensitivity for specific, known fluorescent adducts. berkeley.edu |

Molecular Mechanisms of N Nitrosophenacetin Genotoxicity in Experimental Models

Mechanistic Basis of Bacterial Mutagenicity

N-Nitrosophenacetin exhibits direct-acting mutagenicity in bacterial assays, meaning it does not require metabolic activation by enzymes to exert its genotoxic effects. nih.gov The core of its mutagenic activity lies in the chemical reactivity of its nitroso group, which can interact with cellular macromolecules. nih.gov This reactivity leads to the formation of DNA adducts, which are covalent modifications of the DNA that can disrupt the normal processes of replication and lead to permanent mutations. nih.gov The mechanism of action is thought to involve DNA alkylation, a process common to many N-nitroso compounds.

Studies in Salmonella typhimurium Strains

Research utilizing various strains of Salmonella typhimurium in the Ames test has been pivotal in characterizing the mutagenic profile of this compound. The compound has been shown to be a potent mutagen, with activity comparable to the well-characterized mutagen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).

This compound is particularly effective in inducing mutations in strain TA100. This strain is designed to detect base-pair substitution mutations, where one nucleotide base is replaced by another during DNA replication. medtextpublications.com This suggests that the DNA adducts formed by this compound primarily lead to mispairing of DNA bases. While many N-nitroso compounds are known to cause damage at G-C base pairs, some can also form premutagenic adducts at adenine (B156593) or thymine (B56734) residues, leading to mutations at A-T base pairs. nih.gov The strong response in TA100 points towards base-pair substitutions as a primary mutational outcome. medtextpublications.com In contrast to base-pair substitutions, frameshift mutations involve the insertion or deletion of nucleotides, which can alter the entire reading frame of a gene. taylorandfrancis.comquora.comberkeley.edu The specific proficiency of this compound in inducing base-pair substitutions highlights a key aspect of its molecular mechanism of mutagenicity.

**Table 1: Mutagenicity of this compound in *Salmonella typhimurium***

| Strain | Mutation Type Detected | This compound Activity | Implied Molecular Mechanism |

|---|---|---|---|

| TA100 | Base-pair substitution | High | Formation of DNA adducts leading to mispairing of bases. medtextpublications.com |

| TA98 | Frameshift | Lower than TA100 | Less prone to causing insertions or deletions. |

| TA1535 | Base-pair substitution (specific for hisG46) | Active | Indicates specific base-pair substitution events. |

Molecular Events Underlying Teratogenicity in Avian Embryo Models

The avian embryo, particularly the chick embryo, serves as a valuable model in teratology due to its accessibility for experimental manipulation and the conservation of many developmental pathways with mammals. nih.govresearchgate.netplos.orgucl.ac.uksonidel.complos.orgturkishneurosurgery.org.trmaxapress.comelifesciences.orgresearchgate.net this compound has been confirmed to be teratogenic in White Leghorn chick embryos.

Investigations into Developmental Aberrations at a Molecular Level

Exposure of chick embryos to this compound results in a spectrum of developmental abnormalities, including a low incidence of exencephaly (a condition where the brain is located outside the skull) and eyelid defects, and a high incidence of feather and claw malformations. The molecular basis for these teratogenic effects is rooted in the compound's ability to induce DNA damage in the developing embryonic cells.

The development of complex structures like the head, limbs, and skin appendages is orchestrated by highly regulated gene expression networks. Key signaling pathways, such as those involving Wnt, Fibroblast Growth Factors (FGFs), and T-box transcription factors (e.g., Tbx5), are crucial for proper morphogenesis. researchgate.netplos.orgturkishneurosurgery.org.tr Neural crest cells, a migratory and multipotent cell population, are fundamental to the development of craniofacial structures, the peripheral nervous system, and pigmentation. nih.govplos.orgturkishneurosurgery.org.trelifesciences.orgresearchgate.net

While direct studies on the effect of this compound on specific gene expression in avian embryos are not extensively detailed in the available literature, the observed defects provide clues to the potential molecular targets.

Exencephaly: This severe neural tube defect points to a disruption of the complex processes of neural plate folding and fusion. These events are governed by a precise interplay of cell adhesion molecules and signaling pathways that regulate cell proliferation, shape, and movement. plos.orgturkishneurosurgery.org.tr DNA damage induced by this compound in the progenitor cells of the neural tube could lead to apoptosis or malfunction, thereby preventing proper closure.

Feather and Claw Malformations: The development of skin appendages like feathers is a complex process involving epithelial-mesenchymal interactions and the activation of specific signaling pathways, including the Wnt pathway. plos.org The high incidence of these defects suggests that the cellular processes governing the formation of these structures are particularly sensitive to the genotoxic effects of this compound. DNA damage could disrupt the proliferation and differentiation of cells within the feather buds and nail beds, leading to the observed abnormalities.

The teratogenicity of this compound is considered weaker than that of MNNG but stronger than other nitroso compounds like N-methyl-N-nitrosourea, dimethylnitrosamine, and diethylnitrosamine in the chick embryo model. This ranking suggests a differential capacity to induce the specific types of cellular and DNA damage that lead to these developmental disruptions.

Table 2: Teratogenic Effects of this compound in Avian Embryo Models

| Developmental Defect | Affected Structure/Process | Potential Molecular Disruption (Hypothesized) |

|---|---|---|

| Exencephaly | Neural tube | Disruption of signaling pathways (e.g., Wnt, FGF) and cell adhesion in neural progenitor cells. plos.orgturkishneurosurgery.org.tr |

| Eyelid Defects | Craniofacial structures | Interference with neural crest cell migration and differentiation. nih.govturkishneurosurgery.org.tr |

| Feather Malformations | Skin appendages | Disruption of epithelial-mesenchymal interactions and Wnt signaling in feather buds. plos.org |

| Claw Malformations | Distal limb structures | DNA damage in proliferating cells of the nail bed. |

Structure Activity Relationship Sar Studies Applied to N Nitrosophenacetin Analogs

Correlation of Molecular Structure with Biological Activity Profiles

The structure of N-Nitrosophenacetin, an N-nitroso derivative of the amide drug phenacetin (B1679774), provides a unique scaffold for studying SAR. nih.gov It is classified as a nitrosamide, a class of N-nitroso compounds distinct from nitrosamines, which are generally less stable. scienceasia.org Its aromatic nature and specific functional groups are key determinants of its biological profile. Research indicates that aromatic nitrosamines often exhibit higher mutagenic potency compared to their aliphatic counterparts, such as N-Nitrosodimethylamine.

Substituents on the this compound molecule, particularly on the aromatic ring, play a crucial role in modulating its reactivity and biological interactions. The electron-withdrawing properties of groups like the nitro moiety can significantly alter the electron density of the aromatic ring, which in turn affects interactions with nucleophilic sites in biological macromolecules like DNA and enzymes. nih.gov

Table 1: General Effects of Aromatic Ring Substituents on Reactivity

| Substituent Type | Example Groups | General Effect on Aromatic Ring | Influence on Biological Activity |

| Electron-Donating Groups (Activating) | -OCH₃ (Methoxy), -CH₃ (Methyl) | Increase electron density, activate the ring. sci-hub.se | Can increase rate of metabolic activation but may decrease activity if optimal electron density is surpassed. jst.go.jp |

| Electron-Withdrawing Groups (Deactivating) | -NO₂ (Nitro), -CN (Cyano), Halogens (e.g., -Cl, -Br) | Decrease electron density, deactivate the ring. sci-hub.se | Often enhances electrophilicity, potentially increasing direct reactivity with biological nucleophiles. Potency can be significantly increased. nih.govnih.gov |

| Halogens | -F, -Cl, -Br | Deactivate the ring through induction but can direct substitution to ortho/para positions via resonance. | Can reduce reaction rates but may still lead to potent compounds depending on the specific interaction. sci-hub.se |

This table provides generalized information on substituent effects on aromatic systems, relevant to understanding the reactivity of this compound analogs.

Theoretical and Computational Chemistry Investigations of N Nitrosophenacetin

Molecular Dynamics Simulations of N-Nitrosophenacetin Interactions

No published research detailing molecular dynamics (MD) simulations of this compound could be found. MD simulations are instrumental in understanding the dynamic behavior of a molecule and its interactions with its environment over time.

Binding Interactions with Biological Macromolecules

There is a lack of specific studies using molecular dynamics simulations to investigate the binding interactions of this compound with biological macromolecules such as DNA or metabolic enzymes like cytochrome P450. It is known that many N-nitroso compounds exert their carcinogenic effects by alkylating DNA, and this compound is known to form DNA adducts. tandfonline.com However, the precise binding modes, interaction energies, and conformational changes that occur upon binding have not been elucidated through computational modeling for this specific compound. General studies on other N-nitroso compounds suggest that such interactions are critical to their biological activity. researchgate.net

Stability and Degradation Research of N Nitrosophenacetin Under Controlled Conditions

Kinetic Studies of N-Nitrosophenacetin Decomposition under Varied Experimental Conditions

Kinetic studies are crucial for understanding the rate at which a compound degrades and the factors that influence its stability. For this compound, such studies would involve monitoring its concentration over time under controlled temperature, pH, and solvent conditions to determine the rate constants of its decomposition.

Temperature is a critical factor influencing the stability of chemical compounds, with higher temperatures generally leading to increased degradation rates. This compound has been noted to be extremely labile at ambient temperatures, indicating a high susceptibility to thermal decomposition. Conversely, it is described as being fairly stable at low temperatures, specifically at -30°C nih.gov. This suggests that storage at reduced temperatures is essential to maintain the integrity of the compound.

The relationship between temperature and the rate of reaction is typically described by the Arrhenius equation, which can be used to calculate the activation energy for the degradation process. However, specific kinetic parameters such as the rate constants at various temperatures and the activation energy for the decomposition of this compound are not readily found in the literature.

To illustrate the expected influence of temperature on the degradation kinetics of this compound, a hypothetical data set is presented below. This table demonstrates how the first-order degradation rate constant (k) might increase with temperature.

Hypothetical Influence of Temperature on the Degradation Rate Constant of this compound

| Temperature (°C) | Hypothetical First-Order Rate Constant (k) (s⁻¹) |

|---|---|

| -30 | 1.0 x 10⁻⁸ |

| 0 | 5.0 x 10⁻⁷ |

| 25 | 2.5 x 10⁻⁵ |

| 40 | 1.5 x 10⁻⁴ |

Note: This data is illustrative and not based on experimental results for this compound.

The stability of N-nitrosamines can be significantly influenced by the pH of the solution and the nature of the solvent. Generally, N-nitrosamines may undergo hydrolysis, and the rate of this degradation can be dependent on the pH. For many organic compounds, degradation can be accelerated in either acidic or alkaline conditions.

Specific studies detailing the effects of pH and different solvent environments on the chemical stability of this compound are not extensively documented. However, it is reasonable to hypothesize that its stability would vary across a range of pH values and in different solvents, which could affect the degradation pathways and rates.

The following table provides a hypothetical illustration of how the half-life of this compound might vary with pH in an aqueous environment at a constant temperature.

Hypothetical Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

| pH | Hypothetical Half-life (t½) (hours) |

|---|---|

| 3 | 48 |

| 5 | 72 |

| 7 | 60 |

| 9 | 36 |

Note: This data is for illustrative purposes and does not represent experimental findings for this compound.

Identification of this compound Degradation Products

The identification of degradation products is essential for understanding the decomposition pathways of a chemical compound. For this compound, while specific degradation studies are scarce, some insights can be gained from its synthesis. The reaction of phenacetin (B1679774) with nitrous fumes has been reported to yield not only this compound but also 2-nitrophenacetin and N-nitroso-2-nitrophenacetin nih.gov. It is plausible that these synthesis byproducts could also be formed during the degradation of this compound under certain conditions.

A comprehensive degradation study would typically employ analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to separate and identify the chemical structures of the degradation products.

Based on the available information, the following compounds are potential degradation products of this compound.

Potential Degradation Products of this compound

| Compound Name | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| Phenacetin | C₁₀H₁₃NO₂ | 179.22 |

| 2-Nitrophenacetin | C₁₀H₁₂N₂O₄ | 224.22 |

| N-Nitroso-2-nitrophenacetin | C₁₀H₁₁N₃O₅ | 269.22 |

Note: The listing of these compounds is based on their co-formation during synthesis and is not a definitive list of degradation products from controlled stability studies.

Advanced Analytical Methodologies for N Nitrosophenacetin Research

Chromatographic Techniques for Isolation and Quantification

Chromatographic methods provide the foundation for separating N-Nitrosophenacetin from complex matrices and enabling its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a versatile technique for the analysis of thermally labile compounds like this compound. Reverse-phase HPLC coupled with ultraviolet (UV) detection is a commonly utilized approach for its quantification. The selection of a suitable stationary phase, such as a C18 column, and an optimized mobile phase are critical for achieving adequate resolution and sensitivity.

A typical HPLC-UV system for this compound analysis might employ the following conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Methanol and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 245 nm) |

| Injection Volume | 20 µL |

This method allows for the separation of this compound from its parent compound, phenacetin (B1679774), and other related substances, enabling accurate quantification in various samples.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecule's structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei. The presence of Z and E isomers due to restricted rotation around the N-N bond in asymmetrical N-nitrosamines can often be observed and distinguished using NMR. nih.gov

The ¹H-NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the acetyl group protons. Similarly, the ¹³C-NMR spectrum would provide characteristic signals for each unique carbon atom in the molecule, including the carbonyl carbon and the aromatic carbons.

Mass Spectrometry (MS) for Molecular Identification and Adduct Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. For N-nitroso compounds, characteristic fragmentation pathways often involve the loss of the nitroso group (.NO) or a hydroxyl radical (.OH). nih.govresearchgate.net These fragmentation patterns provide strong evidence for the presence of the N-nitroso functionality.

Typical fragmentation patterns observed in the mass spectrum of N-nitrosamines include:

Molecular Ion (M⁺): The peak corresponding to the intact molecule.

[M - NO]⁺: A fragment resulting from the loss of the nitroso group.

[M - OH]⁺: A fragment that can arise from rearrangement processes.

Furthermore, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a critical technique for the identification and characterization of DNA adducts formed from reactive metabolites of this compound. This methodology allows for the sensitive detection and structural elucidation of these adducts in biological samples, providing insights into the mechanisms of genotoxicity.

Q & A

Q. What are the optimal conditions for synthesizing N-Nitrosophenacetin (NP) in a laboratory setting?

NP is synthesized by reacting phenacetin with nitrous fumes (N₂O₃) in glacial acetic acid at 0–5°C. The reaction yields NP alongside byproducts like 2-nitrophenacetin, requiring purification via low-temperature stabilization (-30°C) to prevent decomposition . Researchers should prioritize temperature control and inert atmospheric conditions to minimize side reactions.

Q. What are the primary toxicity profiles of NP, and how do they compare to its parent compound, phenacetin?

NP exhibits significantly higher toxicity than phenacetin, with an oral LD₅₀ of 21 mg/kg in Sprague-Dawley rats (80× more toxic). Acute toxicity studies should include dose-response curves and histopathological analyses of hepatic and renal tissues, as nitrosamines often target these organs .

Q. Which analytical methods are validated for quantifying NP in biological matrices?

Gas chromatography coupled with chemical ionization tandem mass spectrometry (GC-CI/MS/MS) is recommended for volatile nitrosamines like NP. For complex matrices (e.g., food or tissue), the QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, Safe) optimizes extraction, followed by thermal energy analysis (TEA) for specificity . Method validation should adhere to criteria in the CODEX Alimentarius guidelines, including recovery rates (70–120%) and precision (RSD < 15%) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in NP's mutagenic potency across bacterial and mammalian models?

NP is directly mutagenic in Salmonella typhimurium and Sarcina lutea without metabolic activation, comparable to N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) . However, discrepancies in mammalian systems may arise from differential metabolic pathways. To address this, combine Ames tests with mammalian cell assays (e.g., COMET or micronucleus tests) using liver S9 fractions for metabolic activation. Cross-validate results with structural analogs like N-nitrosodiethylamine to isolate NP-specific effects .

Q. What methodological considerations are critical when assessing NP's teratogenicity in avian embryogenesis models?

The White Leghorn chick embryo model (single dose of 5–15 µg/egg at day 6 of incubation) reveals NP-induced malformations (e.g., exencephaly, claw defects). Key controls include vehicle-only groups and comparative dosing with MNNG to benchmark teratogenic strength. Histological sections of ectodermal tissues and RT-qPCR for apoptosis-related genes (e.g., Bax, Caspase-3) can elucidate mechanisms .

Q. How can non-targeted screening approaches improve the detection of NP degradation products in environmental samples?

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) enables identification of labile degradation products. For example, NP decomposes into nitroso intermediates under ambient conditions, which can be tracked via isotopic labeling (e.g., ¹⁵N-nitrosation) and matched to spectral libraries . Pair this with molecular networking to map degradation pathways in silico .

Q. What strategies mitigate matrix interference when quantifying NP in food samples with high lipid content?

Lipid-rich matrices require dual cleanup steps: (1) dispersive solid-phase extraction (d-SPE) with C18 sorbents to remove fats, followed by (2) chemical denitrosation using hydrobromic acid to eliminate interfering nitrosamines. Validate recovery rates using spiked samples and internal standards like N-nitrosodiphenylamine-d₁₀ .

Data Contradiction and Reproducibility

Q. How should researchers address variability in NP toxicity data across different experimental models?

Variability often stems from differences in metabolic activation systems (e.g., rodent vs. human liver microsomes) or exposure durations. Standardize protocols using OECD Test Guidelines (e.g., TG 471 for mutagenicity) and report kinetic parameters (e.g., AUC for in vivo studies). Meta-analyses of historical data, as in EFSA’s snowballing approach, can identify confounding factors .

Q. What validation criteria ensure reproducibility in NP synthesis and characterization?

Purity assessment via HPLC-UV (λ = 254 nm) should confirm ≥95% chemical homogeneity. Structural validation requires nuclear magnetic resonance (NMR) for nitroso-group confirmation (δ 3.5–4.0 ppm for N–NO protons) and Fourier-transform infrared spectroscopy (FTIR) for characteristic N–O stretches (~1250 cm⁻¹) .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling NP in laboratory settings?

NP is a Category 2 mutagen and suspected carcinogen. Use glove boxes for synthesis, enforce strict PPE (nitrile gloves, respirators), and store NP at -30°C in amber vials to prevent photodegradation. Dispose of waste via alkaline hydrolysis (pH > 12, 60°C for 24 hours) to denature nitroso groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.